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  • Product: Tert-butyl (2-formylthiazol-5-yl)carbamate
  • CAS: 1094070-79-7

Core Science & Biosynthesis

Foundational

Tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7): A Technical Guide on Synthesis, Properties, and Therapeutic Applications

Executive Summary Tert-butyl (2-formylthiazol-5-yl)carbamate is a highly versatile, orthogonally protected heteroaromatic building block that has become a cornerstone intermediate in modern medicinal chemistry. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (2-formylthiazol-5-yl)carbamate is a highly versatile, orthogonally protected heteroaromatic building block that has become a cornerstone intermediate in modern medicinal chemistry. Featuring an electrophilic aldehyde handle and a Boc-protected amine, this compound enables precise chemoselectivity during complex synthetic sequences. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and its critical role in developing Lysine-Specific Demethylase 1 (LSD1) inhibitors and pH-sensitive Antibody-Drug Conjugates (ADCs).

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of tert-butyl (2-formylthiazol-5-yl)carbamate is essential for optimizing reaction conditions and predicting its behavior in biological systems[1].

Quantitative Data Summary
PropertyValue
Chemical Name Tert-butyl (2-formylthiazol-5-yl)carbamate
CAS Registry Number 1094070-79-7
Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
Purity Standard ≥ 95%
Physical State Solid
Hazard Classification H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory)
Causality of Structural Features
  • The tert-Butoxycarbonyl (Boc) Group: The Boc group masks the primary amine at the 5-position. Causality: This prevents the nitrogen's lone pair from participating in unwanted nucleophilic attacks or interfering with the electrophilicity of the adjacent aldehyde. It is highly stable to basic and nucleophilic conditions but can be orthogonally deprotected under mild acidic conditions (e.g., TFA or HCl in dioxane) for late-stage functionalization.

  • The Thiazole Core: Thiazoles are privileged scaffolds in drug discovery. Causality: The heteroaromatic ring acts as a bioisostere for phenyl rings or amides, frequently enhancing target binding affinity via hydrogen bond acceptance at the nitrogen atom, while simultaneously improving aqueous solubility and membrane permeability.

  • The Formyl Group: The C2-aldehyde serves as a highly reactive electrophilic handle, perfectly primed for reductive aminations, Wittig olefinations, or condensation reactions to form hydrazones and imines.

Synthetic Methodology & Validation

The synthesis of tert-butyl (2-formylthiazol-5-yl)carbamate relies on the controlled oxidation of its hydroxymethyl precursor. The following protocol outlines a self-validating workflow for this transformation[2].

Protocol 1: Synthesis via Mild Heterogeneous Oxidation

Objective: Convert tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate to the target aldehyde without over-oxidation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate (700 mg, 3.04 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

    • Causality: DCM is selected for its excellent solubilizing properties for Boc-protected heterocycles and its complete inertness towards mild oxidants.

  • Oxidation: Add activated Manganese Dioxide (MnO₂) (1.5 g, 18.2 mmol, ~6 eq) in a single portion. Stir the suspension at room temperature (RT) for 16 hours.

    • Causality: MnO₂ is a highly chemoselective, heterogeneous oxidant. It specifically oxidizes heteroaromatic alcohols to aldehydes but lacks the oxidative potential to push the aldehyde to a carboxylic acid. Furthermore, its mild, non-acidic nature preserves the acid-labile Boc protecting group.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography. The system is self-validating when the polar alcohol starting material spot completely disappears, replaced by a less polar, strongly UV-active spot corresponding to the aldehyde.

  • Workup and Isolation: Dilute the mixture with additional DCM and filter the suspension through a pad of Celite.

    • Causality: Celite effectively traps the finely divided, colloidal MnO₂ and manganese salts, preventing them from bleeding through standard filter paper and contaminating the organic product.

  • Concentration: Evaporate the filtrate under reduced pressure to afford the crude tert-butyl (2-formylthiazol-5-yl)carbamate (~500 mg, ~72% yield). The high chemoselectivity of MnO₂ typically yields a product pure enough to be carried forward without further column chromatography.

SynthWorkflow A tert-Butyl (2-(hydroxymethyl) thiazol-5-yl)carbamate B MnO2 Oxidation (Mild, RT, 16h) A->B C tert-Butyl (2-formylthiazol -5-yl)carbamate (CAS: 1094070-79-7) B->C D Reductive Amination (e.g., LSD1 Inhibitors) C->D Amine, NaBH(OAc)3 E Hydrazone Formation (e.g., ADC Linkers) C->E Hydrazide, 90°C

Synthetic workflow and orthogonal reactivity of tert-butyl (2-formylthiazol-5-yl)carbamate.

Downstream Applications in Targeted Therapeutics

Epigenetic Modulation: LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in oncology, responsible for demethylating mono- and di-methylated histones. Tranylcypromine (a cyclopropylamine) acts as a mechanism-based irreversible inhibitor of LSD1[2].

By reacting the formyl group of tert-butyl (2-formylthiazol-5-yl)carbamate with the primary amine of a cyclopropylamine derivative via reductive amination, researchers can append the thiazole pharmacophore directly to the inhibitor core. Causality: This structural modification significantly enhances the binding affinity and selectivity for LSD1 over off-target monoamine oxidases (MAO-A/B), leveraging the thiazole's hydrogen-bonding capabilities within the enzyme's catalytic cleft[2].

Targeted Immunology: pH-Sensitive ADC Linkers

In the development of anti-VISTA ADCs for autoimmune diseases, targeted delivery of potent steroid payloads to immune cells is achieved using acid-cleavable linkers[3][4].

Causality of the Hydrazone Linker: Hydrazones formed from this thiazole-aldehyde are stable at physiological pH (7.4) in systemic circulation, preventing premature payload release and off-target toxicity. However, upon receptor-mediated endocytosis into the target immune cell, the endosomal compartment undergoes ATP-dependent acidification (pH drops to ~5.0). This acidic environment catalyzes the rapid hydrolysis of the hydrazone bond, selectively releasing large amounts of the active steroid payload directly inside the target cell[3].

Protocol 2: Synthesis of Hydrazone Intermediate for ADC Linkers

Objective: Condense the aldehyde with a hydrazide to form a stable hydrazone linkage[3].

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl (2-formylthiazol-5-yl)carbamate (2.5 g, 10.9 mmol) in 1,4-dioxane (50 mL), add p-toluenesulphonylhydrazide (2.23 g, 12.0 mmol, 1.1 eq).

    • Causality: Dioxane provides a high-boiling, polar aprotic environment that ensures complete dissolution of both the heteroaromatic aldehyde and the hydrazide, facilitating optimal condensation kinetics.

  • Condensation: Stir the reaction mixture at 90 °C for 5 hours.

    • Causality: The elevated temperature provides the thermodynamic push required to drive the dehydration step of the condensation, shifting the equilibrium entirely toward the hydrazone product.

  • In-Process Validation (TLC): Monitor the reaction. The system validates itself when the starting aldehyde is completely consumed.

  • Purification: Evaporate the solvent under vacuum. Purify the crude residue via silica gel column chromatography using a gradient of Ethyl acetate and Hexane (e.g., 25:75).

    • Causality: Silica gel chromatography effectively separates the desired hydrazone from unreacted hydrazide and trace degradation products, ensuring the exact stoichiometric purity required for subsequent ADC payload conjugation.

ADCPathway A Anti-VISTA ADC (Thiazole-Hydrazone Linker) B Binding to VISTA Receptor on Immune Cell A->B C Receptor-Mediated Endocytosis B->C D Endosomal Maturation (pH drop to ~5.0) C->D E Acid-Catalyzed Hydrolysis of Hydrazone Bond D->E F Release of Active Steroid Payload E->F

Mechanism of VISTA-targeted ADC internalization and pH-dependent payload release.

References

  • Title: Tert-butyl (2-formylthiazol-5-yl)carbamate - AK Scientific, Inc.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Exploratory

An In-Depth Technical Guide to Tert-butyl (2-formylthiazol-5-yl)carbamate: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block Tert-butyl (2-formylthiazol-5-yl)carbamate, with CAS Number 391668-77-2, is a strategically important synthetic intermediate in the field of medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Heterocyclic Building Block

Tert-butyl (2-formylthiazol-5-yl)carbamate, with CAS Number 391668-77-2, is a strategically important synthetic intermediate in the field of medicinal chemistry and drug discovery.[1][2] Its structure uniquely combines three critical functional moieties: a Boc-protected amine, a reactive formyl (aldehyde) group, and the 2-aminothiazole core. The 2-aminothiazole scaffold is widely recognized as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

This guide provides an in-depth analysis of the physicochemical properties, reactivity, synthesis, and applications of this compound, designed for researchers, chemists, and drug development professionals. We will explore the causality behind its chemical behavior and provide field-proven protocols to leverage its synthetic potential.

Key Reactivity Pathways cluster_deprotection Boc Deprotection cluster_reductive_amination Reductive Amination cluster_oxidation Oxidation A Tert-butyl (2-formylthiazol-5-yl)carbamate B 2-Amino-5-formylthiazole A->B  TFA/DCM or  HCl/Dioxane C Substituted (2-(Boc-amino)thiazol-5-yl)methylamine A->C  R-NH₂  NaBH(OAc)₃ D 2-(Boc-amino)thiazole- 5-carboxylic acid A->D  KMnO₄ or  NaClO₂

Caption: Key reaction pathways available from the title compound.

Reactivity Profile
  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, valued for its stability under a wide range of nucleophilic and basic conditions. Its primary reactivity is its lability under acidic conditions. [5]Treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent efficiently cleaves the carbamate, liberating the free 2-amino group for further functionalization (e.g., acylation, alkylation). [6][7]This deprotection proceeds via the formation of a stable tert-butyl cation. [5]

  • Formyl Group: The aldehyde is a versatile electrophilic handle. It readily undergoes nucleophilic attack to form a wide array of derivatives. The most significant reaction in a drug discovery context is reductive amination . [8]This one-pot reaction with a primary or secondary amine first forms an intermediate imine, which is then reduced in situ by a mild hydride reagent (e.g., sodium triacetoxyborohydride, STAB) to yield a secondary or tertiary amine, respectively. This reaction is a cornerstone of library synthesis for introducing diverse side chains. [9]

  • Thiazole Ring: The thiazole ring itself is relatively aromatic and stable. The electron-withdrawing nature of the formyl group at the 5-position and the electron-donating carbamate at the 2-position influence its reactivity, but it generally remains intact under the conditions used to modify the other functional groups.

Protocol: Boc Group Deprotection

This protocol describes a standard procedure for removing the Boc protecting group to reveal the primary amine.

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide to release the free amine as its trifluoroacetate salt. [5]Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves the starting material.

  • Materials:

    • Tert-butyl (2-formylthiazol-5-yl)carbamate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Tert-butyl (2-formylthiazol-5-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (5-10 eq) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate or DCM.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes the TFA salt to yield the free amine.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-thiazole-5-carbaldehyde. Further purification can be achieved via column chromatography if necessary.

Protocol: Reductive Amination

This protocol provides a general method for coupling the aldehyde with a primary amine.

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. [8]It is less reactive towards the starting aldehyde than the intermediate iminium ion, which minimizes side reactions like the reduction of the aldehyde to an alcohol. Acetic acid is often used as a catalyst to facilitate imine formation.

  • Materials:

    • Tert-butyl (2-formylthiazol-5-yl)carbamate

    • Primary or secondary amine of choice (e.g., benzylamine) (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (catalytic amount, optional)

    • Saturated aqueous NaHCO₃ solution

  • Procedure:

    • To a stirred solution of Tert-butyl (2-formylthiazol-5-yl)carbamate (1.0 eq) in DCE, add the desired amine (1.1 eq).

    • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Addition may cause some gas evolution.

    • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted amine.

Part 3: Synthesis Strategy

The most classical and reliable method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. [3][4]This involves the condensation of an α-halocarbonyl compound with a thiourea derivative. A plausible synthesis for the title compound would start from a protected thiourea and a suitable 3-halo-2-oxopropanal derivative.

Plausible Synthetic Workflow A Boc-Thiourea C Condensation (Hantzsch Reaction) A->C B 3-bromo-2-oxopropanal (or equivalent) B->C D Cyclization/ Dehydration Intermediate C->D  Base (e.g. NaHCO₃)  Solvent (e.g. Ethanol) E Purification (Recrystallization or Chromatography) D->E F Tert-butyl (2-formylthiazol-5-yl)carbamate E->F

Caption: General experimental workflow for Hantzsch-type synthesis.

Protocol: Hantzsch-Type Synthesis
  • Rationale: This protocol outlines the cyclocondensation reaction between an N-Boc protected thiourea and an α-haloketone. The sulfur of the thiourea acts as a nucleophile, attacking the carbon bearing the halogen. [3]This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Ethanol is a common solvent that facilitates the dissolution of reactants and the reaction proceeds well at reflux.

  • Materials:

    • N-Boc-thiourea (1.0 eq)

    • 3-bromo-2-oxopropanal (or a suitable precursor/equivalent) (1.0 eq)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Suspend N-Boc-thiourea (1.0 eq) in ethanol in a round-bottom flask.

    • Add the α-haloketone (e.g., 3-bromo-2-oxopropanal) (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture by the careful addition of a mild base like sodium bicarbonate.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure product.

Part 4: Safety and Handling

As with any chemical reagent, proper handling and storage are crucial to ensure laboratory safety.

Hazard InformationPrecautionary Measures
Hazard Statements H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Signal Word Danger
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH-approved respirator if ventilation is inadequate.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.
Storage Store locked up in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents and acids.
First Aid IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

Tert-butyl (2-formylthiazol-5-yl)carbamate is a high-value synthetic intermediate whose utility is derived from its trifunctional nature. The orthogonal reactivity of the acid-labile Boc group and the electrophilic aldehyde allows for controlled, stepwise elaboration of the molecular scaffold. Combined with the inherent biological relevance of the 2-aminothiazole core, this compound provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries in the pursuit of novel therapeutic agents. The protocols and data presented in this guide offer a robust framework for the effective and safe utilization of this versatile building block.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection - Reagent Guides. Wordpress. Available from: [Link]

  • Der Pharma Chemica. (2014). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • ACS Publications. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Available from: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available from: [Link]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. Available from: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(5-formyl-1,3-thiazol-2-yl)carbamate. PubChemLite. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Available from: [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. Available from: [Link]

  • SpectraBase. (n.d.). Tert-butyl N-[2-(morpholin-2-yl)ethyl]carbamate. SpectraBase. Available from: [Link]

  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Google Patents.
  • PubMed. (2007). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available from: [Link]

  • ChemRxiv. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. ChemRxiv. Available from: [Link]

  • PubChemLite. (n.d.). Tert-butyl (5-formylthiazol-4-yl)carbamate. PubChemLite. Available from: [Link]

Sources

Foundational

Chemical stability and storage conditions for Tert-butyl (2-formylthiazol-5-yl)carbamate

Chemical Stability and Storage Conditions for Tert-butyl (2-formylthiazol-5-yl)carbamate: A Comprehensive Technical Guide Introduction & Chemical Profiling Tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Stability and Storage Conditions for Tert-butyl (2-formylthiazol-5-yl)carbamate: A Comprehensive Technical Guide

Introduction & Chemical Profiling

Tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, including targeted kinase inhibitors and antibody-drug conjugates (ADCs)[1][2]. Structurally, it features a thiazole core substituted with a C2-formyl group (aldehyde) and a C5-tert-butyloxycarbonyl (Boc) protected amine.

While this orthogonal functionality is highly advantageous for modular synthesis, it introduces specific thermodynamic and kinetic vulnerabilities. As a Senior Application Scientist, it is critical to recognize that handling this compound requires more than basic laboratory precautions; it requires a mechanistic approach to prevent premature degradation. This guide provides an in-depth analysis of the degradation mechanisms, empirically validated storage conditions, and analytical protocols required to maintain the structural integrity of this critical API intermediate.

Mechanistic Degradation Pathways

Understanding the causality behind degradation is essential for designing robust storage protocols. Tert-butyl (2-formylthiazol-5-yl)carbamate possesses three primary sites of chemical lability:

  • Aldehyde Auto-Oxidation (C2-Formyl Group): Aldehydes are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen. The mechanism proceeds via a radical chain reaction—often initiated by ambient light or trace transition metals—converting the formyl group (-CHO) into a carboxylic acid (-COOH). For this specific compound, uncontrolled oxidation yields 5-(Boc-amino)thiazole-2-carboxylic acid. This dictates the absolute necessity of storage under an inert atmosphere[3].

  • Acid-Catalyzed Boc Deprotection (C5-Amine): The Boc protecting group is inherently sensitive to acidic conditions. Exposure to trace acids, or prolonged exposure to atmospheric moisture (which can form acidic microenvironments if halogenated impurities are present), triggers the cleavage of the tert-butyl ester[4]. This reaction releases isobutylene gas and carbon dioxide, yielding the free 2-formylthiazol-5-amine.

  • Thiazole Ring Oxidation: While the thiazole ring is generally robust, it is strictly incompatible with strong oxidizing agents, which can lead to destructive N-oxidation or S-oxidation events[5][6].

G Main Tert-butyl (2-formylthiazol-5-yl)carbamate (Intact API Intermediate) Oxidation Auto-Oxidation (O2 Exposure) Main->Oxidation Atmospheric Oxygen Deprotection Acidic Hydrolysis (H+ / Moisture) Main->Deprotection Trace Acids / H2O Prod1 5-(Boc-amino)thiazole-2-carboxylic acid (Oxidized Impurity) Oxidation->Prod1 Prod2 2-formylthiazol-5-amine (Deprotected Impurity) Deprotection->Prod2

Mechanistic degradation pathways of Tert-butyl (2-formylthiazol-5-yl)carbamate.

Empirical Storage Protocols

To mitigate the aforementioned degradation pathways, a multi-tiered storage strategy must be employed. The following conditions are synthesized from established stability data for Boc-protected amino-thiazole derivatives and formyl-containing heterocycles[5][7][8].

Table 1: Quantitative Storage Parameters and Environmental Controls

ParameterShort-Term Storage (< 30 Days)Long-Term Storage (> 30 Days)Mechanistic Rationale
Temperature 2°C to 8°C-20°CSuppresses thermal auto-oxidation and minimizes kinetic energy required for Boc cleavage[4][8].
Atmosphere Argon or Nitrogen (Dry)Argon (Strictly anhydrous)Displaces O₂ to prevent aldehyde oxidation; displaces H₂O to prevent hydrolysis[3][7].
Container Amber glass vial, PTFE septumDouble-sealed amber glassAmber glass blocks UV/Vis light, preventing photo-initiated radical formation[3].
Incompatibilities Strong acids, basesStrong oxidizers, moisturePrevents catalytic deprotection and ring oxidation[5][6].

Experimental Workflows & Self-Validating Systems

A storage protocol is only as effective as its validation. To ensure scientific integrity, researchers must treat the handling of Tert-butyl (2-formylthiazol-5-yl)carbamate as a self-validating system, where every retrieval event is coupled with an analytical check to prevent downstream synthetic failures.

Protocol 1: Handling and Aliquoting under Inert Atmosphere

Objective: Prevent condensation and oxygen exposure during sample retrieval.

  • Equilibration: Remove the sealed container from the -20°C freezer and place it immediately into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical bed, which accelerates Boc hydrolysis and degrades the powder over time[7].

  • Transfer: Move the temperature-equilibrated vial into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the required mass using an anti-static micro-spatula to prevent dust generation[5].

  • Resealing: Backfill the master container with Argon, seal with a new PTFE-lined cap, wrap the outer seal tightly with Parafilm, and immediately return to -20°C storage.

Protocol 2: Analytical Validation of Stability (QC Check)

Before committing the intermediate to a complex synthetic step (e.g., reductive amination or Suzuki coupling), its integrity must be verified.

  • LC-MS Analysis: Run a rapid LC-MS (ESI+) method. Look for the parent mass [M+H]⁺ at m/z 229.0. The presence of m/z 245.0 indicates oxidation to the carboxylic acid, while m/z 129.0 indicates Boc deprotection.

  • ¹H-NMR Spectroscopy: Dissolve a 5 mg aliquot in anhydrous CDCl₃ or DMSO-d₆. The formyl proton should appear as a sharp singlet around 9.8 - 10.0 ppm. A new broad peak around 12.0 ppm indicates carboxylic acid formation. The Boc tert-butyl group should integrate cleanly to 9 protons at ~1.5 ppm.

QC Start Retrieve Sample from -20°C Equilibrate Equilibrate to Room Temp (Desiccator, 1 hr) Start->Equilibrate Glovebox Transfer to Inert Glovebox (Argon/N2) Equilibrate->Glovebox Prevents Condensation Analysis LC-MS & 1H-NMR Analysis Glovebox->Analysis Decision Purity > 95%? Analysis->Decision Pass Proceed to Synthesis Decision->Pass Yes Fail Repurify (Flash Chromatography) Decision->Fail No

Self-validating analytical workflow for sample retrieval and integrity verification.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Boc-Protected Thiazoles in Drug Discovery and Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

Introduction: The Thiazole Pharmacophore and Orthogonal Protection

The thiazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, characterized by the presence of both nitrogen and sulfur heteroatoms. This unique electronic configuration imparts a high degree of versatility, enabling hydrogen bonding, metal coordination, π−π stacking, and hydrophobic interactions[]. Furthermore, the low-lying C–S σ∗ orbitals create small regions of low electron density ( σ -holes), which play a critical role in highly specific drug-target interactions[2].

However, the synthesis and late-stage functionalization of aminothiazoles present significant chemoselectivity challenges. The nucleophilic nature of the exocyclic amine often interferes with cross-coupling, alkylation, or acylation steps. To circumvent this, the tert-butyloxycarbonyl (Boc) protecting group is heavily utilized. Unlike the Fmoc group, which is susceptible to premature cleavage during basic condensation reactions (such as modified Hantzsch syntheses), the Boc group remains highly stable under basic and nucleophilic conditions, ensuring structural integrity during complex fragment assemblies[3].

Pharmacological Applications in Modern Drug Design

Boc-protected thiazole building blocks have accelerated the discovery of novel therapeutics across multiple disease areas:

  • Targeted Oncology: Thiazole peptidomimetics have been synthesized from Boc-protected thiazole amino acids to act as chemical modulators of KRAS gene expression. These ligands exhibit preferential affinity for the KRAS G-quadruplex (G4) structure, stabilizing it to exert potent anticancer effects[4]. Additionally, Boc-protected thiazole guanidines serve as critical intermediates in the synthesis of MTA-cooperative PRMT5 inhibitors (e.g., AZ-PRMT5i-1), which exploit MTAP deletions in specific cancer lineages[5].

  • Infectious Diseases: Thiazole derivatives have demonstrated potent fast-killing properties against Plasmodium falciparum by targeting Plasmodium cGMP-dependent protein kinase (PKG). The synthesis of these antimalarial agents heavily relies on Boc-deprotection under acidic conditions (e.g., 4N HCl/dioxane) as a final step to unmask the active pharmacophore[6].

Quantitative Structure-Activity Data

The following table summarizes the biological activity of various thiazole derivatives synthesized via Boc-protected intermediates, highlighting their broad utility in medicinal chemistry.

Compound / DerivativeTarget / ApplicationActivity / IC 50​ Reference
Thiazole derivative 44e S. aureus ATCC 25923 BiofilmIC 50​ = 0.5 μ g/mL[2]
Thiazole-pyridine hybrid 23 Breast Cancer (in vitro)IC 50​ = 5.71 μ M[7]
TTh1 (Tri-thiazole ligand) KRAS G-quadruplexHigh Affinity Stabilization[4]
AZ-PRMT5i-1 precursor PRMT5 (MTAP-deficient cancers)High MTA cooperativity[5]
Pyrimidine-thiazole 28A P. falciparum PKGPotent fast-killing in cells[6]

Experimental Workflows and Self-Validating Protocols

SynthesisWorkflow Start Starting Material (Thioamide) Hantzsch Modified Hantzsch Synthesis (α-haloketone) Start->Hantzsch BocProtection Boc Protection (Boc2O, DMAP) Hantzsch->BocProtection Coupling Late-Stage Functionalization (Cross-Coupling) BocProtection->Coupling Deprotection Acidic Boc Deprotection (TFA or HCl) Coupling->Deprotection Final Active Thiazole Candidate Deprotection->Final

Workflow for the synthesis and functionalization of Boc-protected thiazoles.

Protocol 1: Synthesis of Boc-Protected Aminothiazole via Modified Hantzsch Condensation

Causality & Rationale: Direct condensation between unprotected thioamides and α -bromopyruvates can result in partially racemized products or unwanted side reactions. By utilizing a modified Hantzsch process followed immediately by Boc protection, the nucleophilicity of the resulting amine is masked, preventing it from interfering with subsequent downstream cross-coupling reactions[3].

  • Condensation: Dissolve the thioamide precursor (1.0 eq) in anhydrous ethanol (0.2 M). Add the α -bromoketone (1.1 eq) dropwise at 0 °C.

  • Cyclization: Heat the reaction mixture to reflux for 2–4 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the thioamide spot (UV active, distinct Rf​ ) confirms cyclization.

  • Protection: Cool the mixture to room temperature, concentrate under reduced pressure, and redissolve in THF/H 2​ O (1:1). Add NaHCO 3​ (3.0 eq) followed by Boc 2​ O (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Final Validation: Stir for 12 hours. Extract with EtOAc, wash with brine, and analyze via LCMS. The presence of the [M+H]+ peak corresponding to the Boc-protected mass confirms successful synthesis.

Protocol 2: Orthogonal Deprotection of Boc-Thiazole with Cation Scavenging

Causality & Rationale: The thiazole ring is highly electron-rich. During acidic Boc deprotection using Trifluoroacetic acid (TFA), the liberated tert-butyl cation can act as an electrophile, alkylating the thiazole core and generating inseparable impurities. The addition of Triethylsilane (TES) acts as a sacrificial hydride donor (scavenger) to trap the tert-butyl cation, ensuring the structural integrity of the final drug candidate[8]. Alternatively, 4N HCl in dioxane can be used for microwave-assisted deprotections[6].

  • Preparation: Dissolve the Boc-protected thiazole (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triethylsilane (TES) (3.0 eq) to the solution and stir for 5 minutes at 0 °C.

  • Acidification: Dropwise add TFA (20% v/v relative to DCM) while maintaining the temperature at 0 °C to prevent exothermic degradation.

  • Reaction & Validation: Warm the reaction to room temperature and stir for 2 hours. Validate completion via LCMS; the chromatogram must show the complete disappearance of the starting material and the emergence of a new peak with a mass shift of -100 Da (loss of the Boc group).

  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the aminothiazole TFA salt as a high-purity solid.

Mechanism of Action: Thiazole-Mediated PRMT5 Inhibition

To illustrate the biological application of these synthesized scaffolds, the following diagram maps the pharmacological pathway of a thiazole-based PRMT5 inhibitor (such as AZ-PRMT5i-1) in oncology.

PharmacologicalPathway MTAP MTAP Gene Deletion (Cancer Cell) MTA MTA Metabolite Accumulation MTAP->MTA Complex PRMT5-MTA-Inhibitor Ternary Complex MTA->Complex Thiazole Thiazole-Based PRMT5 Inhibitor Thiazole->Complex Inhibition Suppression of Arginine Methylation Complex->Inhibition Apoptosis Targeted Cancer Cell Apoptosis Inhibition->Apoptosis

Mechanism of MTA-cooperative PRMT5 inhibition by thiazole derivatives.

Pathway Causality: In specific cancers, the deletion of the MTAP gene leads to the intracellular accumulation of methylthioadenosine (MTA). Thiazole-based inhibitors are rationally designed to bind cooperatively with MTA within the PRMT5 active site. This creates a highly selective ternary complex that suppresses arginine methylation exclusively in MTAP-deficient cancer cells, driving targeted apoptosis while sparing healthy tissues[5].

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Application

Application Note: Advanced Derivatization Strategies for tert-Butyl (2-formylthiazol-5-yl)carbamate in Drug Discovery

Introduction & Chemical Profiling tert-Butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

tert-Butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and the synthesis of complex bioconjugates [1]. The 2,5-disubstituted thiazole core is a privileged scaffold known for its robust physicochemical properties and presence in numerous kinase inhibitors and anti-infective agents.

The strategic value of this molecule lies in its orthogonal reactivity:

  • The C2-Formyl Group: A highly electrophilic center primed for carbon-carbon (C–C) and carbon-nitrogen (C–N) bond-forming reactions.

  • The C5-Boc-Protected Amine: A latent nucleophile that remains inert during C2 functionalization but can be unmasked under mildly acidic conditions for subsequent acylation, sulfonylation, or cross-coupling.

Mechanistic Overview of Derivatization Sites

The following workflow illustrates the divergent synthetic pathways available for functionalizing the thiazole scaffold.

G cluster_C2 C2-Formyl Derivatization cluster_C5 C5-Amine Derivatization Core tert-Butyl (2-formylthiazol -5-yl)carbamate Hydrazone Hydrazone Formation (ADC Linkers) Core->Hydrazone TsNHNH2, 90°C RedAm Reductive Amination (1°/2° Amines) Core->RedAm Amine, NaBH(OAc)3 Wittig Olefination (C-C Bond Formation) Core->Wittig Phosphonium Ylide Deprotect Boc Deprotection (Free Amine) Core->Deprotect HCl/Dioxane or TFA Acylation Amide/Sulfonamide Coupling Deprotect->Acylation Electrophile, Base

Divergent derivatization pathways for tert-butyl (2-formylthiazol-5-yl)carbamate.

Protocol 1: C2-Formyl Derivatization via Hydrazone Formation

Application: Synthesis of immolative linkers for Antibody-Drug Conjugates (ADCs) and steroid payloads.

Expertise & Causality: Hydrazones are critical intermediates in bioconjugation chemistry. In this protocol, p-toluenesulfonylhydrazide is condensed with the C2-formyl group. 1,4-Dioxane is selected as the solvent because its boiling point (101 °C) safely accommodates the 90 °C heating required to drive the condensation to completion without degrading the acid-sensitive Boc group. The absence of an external acid catalyst prevents premature Boc cleavage [1].

Self-Validating Methodology:

  • Initiation: Dissolve tert-butyl (2-formylthiazol-5-yl)carbamate (1.0 eq, e.g., 2.5 g, 10.9 mmol) in anhydrous 1,4-dioxane (50 mL).

  • Reagent Addition: Add p-toluenesulfonylhydrazide (1.1 eq, 2.23 g, 12.0 mmol) to the solution.

  • Thermal Condensation: Stir the reaction mixture at 90 °C for 5 hours.

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (25:75) mobile phase. The disappearance of the UV-active aldehyde spot confirms completion.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (EtOAc:Hexane 25:75) to yield the hydrazone derivative as a pale-yellow solid.

Protocol 2: C2-Formyl Derivatization via Reductive Amination

Application: Installation of diverse aliphatic or cyclic amines to modulate pharmacokinetics and target-binding affinity.

Expertise & Causality: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups significantly reduce the reagent's nucleophilicity. This chemoselectivity ensures that the reagent does not prematurely reduce the C2-aldehyde to an alcohol before the imine/iminium intermediate has fully formed [2]. 1,2-Dichloroethane (DCE) is utilized as it provides superior reaction kinetics compared to THF.

Self-Validating Methodology:

  • Imine Formation: Dissolve the carbamate (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous DCE (0.2 M concentration). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exotherms.

  • Validation: Stir at room temperature for 4–12 hours. Self-validate by monitoring via LC-MS; the mass of the imine intermediate must be fully replaced by the mass of the product (M+H)⁺.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Protocol 3: C5-Amine Derivatization via Orthogonal Boc Deprotection

Application: Unmasking the C5-amine for subsequent amide coupling, sulfonylation, or Buchwald-Hartwig cross-coupling.

Expertise & Causality: The tert-butyloxycarbonyl (Boc) group is completely stable to the nucleophiles and bases used in C2 derivatizations but is highly labile under acidic conditions. While Trifluoroacetic acid (TFA) in DCM is common, using 4M HCl in dioxane is often preferred strategically [3]. Cleavage with HCl directly yields the hydrochloride salt of the 5-aminothiazole, which typically precipitates out of ether, providing a built-in, chromatography-free purification step.

Self-Validating Methodology:

  • Cleavage: Dissolve the C2-derivatized thiazole in a minimal volume of 1,4-dioxane.

  • Acidification: Add a solution of 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2–4 hours.

  • Validation: Monitor by LC-MS or TLC. The generation of isobutylene gas (bubbling) serves as a visual indicator of the deprotection mechanism in progress.

  • Precipitation: Once the starting material is consumed, add cold diethyl ether (3 volumes) to precipitate the amine hydrochloride salt.

  • Isolation: Filter the precipitate, wash with additional cold ether, and dry under high vacuum to yield the pure 5-aminothiazole hydrochloride, ready for immediate coupling.

Quantitative Data Presentation

The table below summarizes the expected outcomes and chemoselectivity profiles of the derivatization strategies discussed.

Derivatization StrategyReagents / ConditionsTarget SiteChemoselectivity ProfileTypical Yield
Hydrazone Formation p-TsNHNH₂, Dioxane, 90 °C, 5hC2-FormylHigh; Boc group remains fully intact under non-acidic thermal conditions.75–85%
Reductive Amination Amine, NaBH(OAc)₃, DCE, RTC2-FormylHigh; avoids direct reduction of aldehyde to alcohol.65–90%
Boc Deprotection 4M HCl in Dioxane, RT, 2-4hC5-AmineAbsolute; orthogonal to C2-hydrazones/amines.>95%
Olefination (Wittig) Phosphonium Ylide, Base, THFC2-FormylModerate; requires careful base selection to avoid Boc cleavage.50–70%

References

  • Source: World Intellectual Property Organization (WIPO)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry, 1996, 61(11), 3849-3862 (Abdel-Magid et al.) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, Inc. (P.G.M. Wuts, T.W. Greene) URL:[Link]

Method

Application Note: Strategic Utilization of tert-Butyl (2-formylthiazol-5-yl)carbamate in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Chemical Rationale In modern medicinal chemistry, the thiazole ring is a privileged scaffold frequently employed to modulate lipophilicity, improve metabolic stability, and establish critical hydrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the thiazole ring is a privileged scaffold frequently employed to modulate lipophilicity, improve metabolic stability, and establish critical hydrogen-bonding interactions within target binding pockets. tert-Butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7) has emerged as a highly versatile bifunctional building block.

The strategic value of this intermediate lies in its orthogonal reactivity:

  • C2-Formyl Group: Acts as a highly reactive electrophile, primed for reductive aminations, Wittig olefinations, and hydrazone condensations.

  • C5-Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group shields the amine from unwanted side reactions during C2 functionalization. It is stable to basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions (e.g., HCl in dioxane or TFA) to reveal a primary amine for subsequent amide coupling or alkylation.

This application note details the physicochemical properties, upstream synthesis, and downstream applications of this intermediate, specifically focusing on its role in synthesizing Lysine Specific Demethylase-1 (LSD1) inhibitors[1] and steroid payloads for Antibody-Drug Conjugates (ADCs)[2].

Physicochemical Profile & Handling Specifications

To ensure reproducibility and safety, the baseline quantitative data and handling parameters are summarized below, derived from established safety data[3].

Property / ParameterSpecificationOperational Relevance
IUPAC Name tert-butyl N-(2-formyl-1,3-thiazol-5-yl)carbamateNomenclature for analytical tracking.
Molecular Formula C9H12N2O3SEssential for mass spectrometry (MS) validation.
Molecular Weight 228.27 g/mol Required for stoichiometric calculations.
Stability Stable under standard temp/pressureAvoid strong oxidizing agents; store under inert gas.
Hazards Skin/Eye Irritant (Cat 2/2A), STOT SE 3Handle in a fume hood; wear standard PPE (gloves/goggles).

Upstream Synthesis: Preparation of the Formyl Intermediate

The synthesis of tert-butyl (2-formylthiazol-5-yl)carbamate requires selective oxidation of a precursor without compromising the acid-sensitive Boc group or over-oxidizing the aldehyde to a carboxylic acid.

Method A: Manganese Dioxide Oxidation of Hydroxymethyl Precursors

The preferred method utilizes activated Manganese(IV) oxide ( MnO2​ ) to selectively oxidize tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate[1]. MnO2​ is chosen because its heterogeneous nature allows for mild, selective oxidation of heteroaromatic alcohols while preventing over-oxidation.

Table 1: Reaction Stoichiometry

Reagent Equivalents Function
Hydroxymethyl Precursor 1.0 eq (e.g., 3.04 mmol) Starting material

| Activated MnO2​ | 6.0 eq (18.2 mmol) | Mild, heterogeneous oxidant | | Dichloromethane (DCM) | 0.2 M | Non-polar, aprotic solvent |

Self-Validating Protocol:

  • Initiation: Dissolve the hydroxymethyl precursor (700 mg, 3.04 mmol) in anhydrous DCM (15 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add activated MnO2​ (1.5 g, 18.2 mmol) in a single portion. Causality: The large excess of MnO2​ compensates for its surface-area-dependent reaction kinetics.

  • Monitoring: Stir the black suspension at room temperature for 16 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using EtOAc:Petroleum Ether (1:1). The product aldehyde will appear as a distinct, UV-active spot with a higher Rf​ value than the highly polar alcohol precursor.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove the insoluble manganese salts. Wash the Celite cake thoroughly with excess DCM until the filtrate runs clear.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl (2-formylthiazol-5-yl)carbamate (~500 mg). The absence of a broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp carbonyl stretch (~1690 cm⁻¹) in FT-IR validates the transformation.

G A Hydroxymethyl Precursor C tert-Butyl (2-formylthiazol -5-yl)carbamate A->C CH2Cl2, RT, 16h B MnO2 (Oxidant) B->C Selective Oxidation (-H2O)

Synthesis of tert-butyl (2-formylthiazol-5-yl)carbamate via MnO2 oxidation.

(Note: An alternative Lemieux-Johnson oxidation using K2​OsO4​ and NaIO4​ on a vinyl-thiazole precursor is also viable for scaling, as documented in ADC payload synthesis[2].)

Downstream Application 1: Synthesis of LSD1 Inhibitors

Lysine Specific Demethylase-1 (LSD1) is an epigenetic enzyme implicated in various cancers. Arylcyclopropylamines (analogs of tranylcypromine) are potent covalent inhibitors of LSD1. Tert-butyl (2-formylthiazol-5-yl)carbamate is utilized to append the critical thiazole pharmacophore to the cyclopropylamine core via reductive amination[1].

Table 2: Reductive Amination Stoichiometry

Reagent Equivalents Function
Formyl-thiazole Intermediate 1.0 eq Electrophile
Arylcyclopropylamine 1.0 - 1.1 eq Nucleophile

| NaBH(OAc)3​ | 1.5 - 2.0 eq | Chemoselective reducing agent | | Acetic Acid (Glacial) | 0.1 eq | Catalyst for imine formation |

Self-Validating Protocol:

  • Imine Formation: Combine the formyl-thiazole intermediate and the arylcyclopropylamine in 1,2-dichloroethane (DCE). Add catalytic acetic acid. Causality: Mildly acidic conditions (pH ~5) protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the iminium ion, without protonating the amine completely.

  • Reduction: After 1 hour of stirring, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise. Causality: NaBH(OAc)3​ is specifically chosen over NaBH4​ because its steric bulk and electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the protonated imine without reducing the unreacted aldehyde.

  • Validation: Monitor via LC-MS. The disappearance of the aldehyde mass ( m/z 228) and appearance of the secondary amine product mass confirms completion.

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane. The evolution of CO2​ gas serves as a visual validation of Boc cleavage. Concentrate to yield the active LSD1 inhibitor as a hydrochloride salt.

G A Formyl-Thiazole Intermediate C Iminium Ion A->C AcOH (cat.) B Arylcyclopropylamine B->C D Secondary Amine (Boc-Protected) C->D NaBH(OAc)3 Reductive Amination E Active LSD1 Inhibitor (Primary Amine) D->E 4M HCl/Dioxane Boc Deprotection

Reductive amination workflow for arylcyclopropylamine LSD1 inhibitor synthesis.

Downstream Application 2: ADC Linker Assembly

In the development of targeted immunotherapies, such as anti-VISTA antibody-drug conjugates (ADCs), steroids are delivered directly to immune cells (e.g., myeloid cells) to reduce systemic toxicity[4]. Tert-butyl (2-formylthiazol-5-yl)carbamate is used to synthesize cleavable hydrazone linkers that release the steroid payload in the acidic environment of the endosome[2].

Self-Validating Protocol (Hydrazone Condensation):

  • Reaction Setup: Dissolve tert-butyl (2-formylthiazol-5-yl)carbamate (2.5 g, 10.9 mmol) in anhydrous dioxane (50 mL).

  • Condensation: Add p-toluenesulfonylhydrazide (2.23 g, 12.0 mmol, 1.1 eq). Stir the mixture at 90 °C for 5 hours. Causality: Elevated temperatures are required to drive the dehydration step of the condensation to completion. Dioxane is selected for its high boiling point and ability to solubilize both reagents.

  • Validation: Monitor by TLC (EtOAc:Hexane 1:3). The product hydrazone is highly conjugated and will exhibit intense UV absorbance at 254 nm.

  • Purification: Evaporate the solvent under vacuum and purify the crude residue via silica gel column chromatography to isolate the pure hydrazone linker intermediate.

References

The protocols and mechanistic rationales detailed in this application note are grounded in the following verified patent literature and safety documentation:

  • Ortega Muñoz, A., et al. (2015). Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use. US Patent No. 9,181,198 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Gupta, R., et al. (2022). Novel steroid payloads, steroid linkers, ADCs containing and use thereof. World Intellectual Property Organization Patent No. WO2022150637A1.
  • Flynn, P., et al. (2021). Anti-human vista antibodies and use thereof. World Intellectual Property Organization Patent No. WO2021216913A1.

Sources

Application

Application Notes and Protocols: Laboratory Procedures for Handling and Storing Tert-butyl (2-formylthiazol-5-yl)carbamate

Abstract Tert-butyl (2-formylthiazol-5-yl)carbamate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive aldehyde and a sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tert-butyl (2-formylthiazol-5-yl)carbamate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive aldehyde and a stable N-Boc protecting group on a thiazole scaffold, making it a valuable intermediate for constructing more complex molecules. However, the inherent reactivity of the aldehyde moiety necessitates specific handling and storage procedures to prevent degradation and ensure experimental reproducibility. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven protocols for the safe handling, storage, and use of this compound, grounded in an understanding of its chemical properties.

Chemical Profile and Properties

Understanding the fundamental properties of Tert-butyl (2-formylthiazol-5-yl)carbamate is the first step toward safe and effective handling. The compound is a solid at room temperature. Its key structural features—the aldehyde and the N-Boc group—dictate its stability and reactivity profile.

PropertyValueSource
CAS Number 1094070-79-7[1]
Molecular Formula C₉H₁₂N₂O₃S[2]
Molecular Weight 228.27 g/mol [2]
Physical Form Solid
Synonyms (2-Formyl-thiazol-5-yl)-carbamic acid tert-butyl ester; Tert-butyl N-(5-formylthiazol-2-yl)carbamate[1][2]

Hazard Identification and Essential Safety Precautions

Tert-butyl (2-formylthiazol-5-yl)carbamate is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory. All operations should be conducted within a certified chemical fume hood.

GHS Hazard Summary
Hazard StatementCodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]
Signal Word Warning [1]
Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound. The following PPE is considered the minimum requirement:

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against eye irritation from dust or splashes.[1]
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact and irritation.[1][3]
Body Protection Flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Use only in a well-ventilated area, preferably a fume hood.[1]Minimizes inhalation of dust, which can cause respiratory tract irritation.[1]

The Causality Behind Handling: Understanding Chemical Stability

The protocols outlined in this guide are directly informed by the chemical nature of the compound's two key functional groups:

  • The Aldehyde Group: Aldehydes are susceptible to oxidation, especially when exposed to atmospheric oxygen, which converts them into the corresponding carboxylic acid. This process can be accelerated by light and heat.[4][5] Such degradation compromises the integrity of the compound, leading to impurities and affecting reaction yields and outcomes.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines. It is stable under many reaction conditions, including exposure to most nucleophiles and bases.[6] However, it is designed to be labile under acidic conditions, which cleave it to reveal the free amine.[6][7] Therefore, exposure to acidic environments during storage or handling must be strictly avoided to prevent premature deprotection.

Based on these principles, the core directive for handling Tert-butyl (2-formylthiazol-5-yl)carbamate is the exclusion of air, moisture, and acidic contaminants.

Detailed Laboratory Protocols

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Verify that the product label matches the order information (Name, CAS number).

  • Transfer the unopened container to the designated storage location immediately. Do not leave it on a lab bench at ambient temperature.

Storage Conditions

To ensure long-term stability and prevent degradation, specific storage conditions are critical. A similar, related compound, tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate, requires storage at 2-8°C under an inert atmosphere, a best practice that should be adopted for this compound as well.

ConditionSpecificationRationale
Temperature 2-8°C (Refrigerated) Slows the rate of potential degradation pathways like oxidation or polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the sensitive aldehyde group by atmospheric oxygen.
Container Tightly-sealed, amber glass vial Protects from moisture and light, which can accelerate degradation.[1][4]
Incompatibilities Store away from strong oxidizing agents and acids. Prevents unwanted chemical reactions.[3]

Scientist's Note: For frequent use, consider preparing smaller aliquots in separate vials under an inert atmosphere. This practice minimizes the number of times the primary stock is exposed to potential contaminants during temperature cycling and opening.[4]

Protocol for Weighing and Dispensing under Inert Atmosphere

All manipulations must be performed under an inert atmosphere to maintain the compound's integrity.[8]

Method A: Inside a Glovebox

  • Preparation: Place all necessary equipment (spatulas, weigh boats/vials, balance) inside the glovebox antechamber and purge according to the glovebox's standard operating procedure. Ensure the glovebox atmosphere has low oxygen and moisture levels (<10 ppm is ideal).

  • Equilibration: Allow the sealed container of Tert-butyl (2-formylthiazol-5-yl)carbamate to equilibrate to the glovebox's internal temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Tare a clean, dry vial on the balance. Carefully open the stock container and use a clean spatula to transfer the desired amount of solid into the tared vial.

  • Sealing: Securely cap both the newly weighed aliquot and the main stock container before removing them from the balance.

  • Removal: Remove the sealed vials from the glovebox via the antechamber.

Method B: Using a Schlenk Line or Inert Gas Manifold

  • Preparation: Assemble clean, oven-dried glassware (e.g., a small Schlenk flask).[9] Connect the flask to a Schlenk line and cycle between vacuum and inert gas (argon or nitrogen) at least three times to remove air and adsorbed moisture.

  • Equilibration: Allow the sealed stock container to warm to room temperature in a desiccator before opening. This is critical to prevent moisture condensation.

  • Transfer: In the fume hood, briefly remove the cap from the stock container and quickly transfer an approximate amount of the solid to the prepared Schlenk flask. Immediately seal both containers.

  • Inerting: Re-attach the Schlenk flask to the line and carefully evacuate and backfill with inert gas (3 cycles) to remove any air introduced during the transfer. A positive pressure of inert gas should be maintained.[9][10] The exact mass can then be determined by difference weighing of the stock vial.

Protocol for Stock Solution Preparation
  • Solvent Selection: While specific solubility data is not widely published, solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are common starting points for similar heterocyclic compounds. Always perform a small-scale solubility test first. Ensure the chosen solvent is anhydrous.

  • Dissolution: Under a positive pressure of inert gas (using the Schlenk line or a balloon), add the desired volume of anhydrous solvent to the flask containing the weighed compound via a dry syringe.[11][12]

  • Mixing: Gently swirl or stir the solution until all solid has dissolved. Sonication may be used cautiously if needed.

  • Storage: Store the resulting stock solution in a tightly sealed vial with a septum cap, wrapped in parafilm, at -20°C for long-term storage. The headspace of the vial should be flushed with inert gas before sealing.

Waste Disposal
  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Do not empty into drains.[3]

  • Small amounts of residual aldehyde in glassware can be quenched by reacting with a solution of a mild reducing agent like sodium bisulfite in a fume hood before standard cleaning. This should be done with caution as the reaction may be exothermic.[13]

Troubleshooting

IssuePotential CauseRecommended Action
Compound Discoloration (e.g., yellowing) Oxidation of the aldehyde group or other degradation.The compound may be compromised. Consider acquiring a new batch. Review storage and handling procedures to ensure an inert atmosphere is maintained.
Inconsistent Reaction Results Partial degradation of the starting material.Use a freshly opened vial or a properly stored aliquot. Confirm the structure and purity via analytical methods (e.g., ¹H NMR) before use.
Poor Solubility Use of an inappropriate or non-anhydrous solvent.Test solubility in alternative anhydrous solvents. Ensure solvents have not absorbed atmospheric moisture.

Visual Workflow: Handling and Storage Logic

The following diagram illustrates the logical flow for handling Tert-butyl (2-formylthiazol-5-yl)carbamate from receipt to experimental use, emphasizing the critical control points for maintaining compound integrity.

G cluster_0 Initial Handling cluster_1 Dispensing Protocol (Inert Environment) cluster_2 Application Receipt Receive Compound Inspection Inspect Container Seal Receipt->Inspection Visual Check Storage Store at 2-8°C under Inert Gas Inspection->Storage If OK Equilibrate Equilibrate to RT in Desiccator/Glovebox Storage->Equilibrate Retrieve for Use Weigh Weigh Aliquot (Glovebox or Schlenk) Equilibrate->Weigh Reseal Reseal Stock Container Weigh->Reseal Prep_Solution Prepare Stock Solution (Anhydrous Solvent) Weigh->Prep_Solution Transfer Aliquot Reseal->Storage Return to Storage Use_Reaction Use in Reaction Prep_Solution->Use_Reaction Store_Solution Store Solution at -20°C Prep_Solution->Store_Solution

Caption: Logical workflow for handling Tert-butyl (2-formylthiazol-5-yl)carbamate.

References

  • Vertex AI Search. (n.d.).
  • Sigma-Aldrich. (2009, August 3). Transferring Air-Sensitive Reagents. Retrieved March 21, 2026.
  • NextSDS. (n.d.). tert-butyl (2-formylthiazol-5-yl)carbamate — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. Retrieved March 21, 2026, from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved March 21, 2026.
  • Sigma-Aldrich. (2025, December 23).
  • NextSDS. (n.d.). tert-butyl N-[2-(5-formyl-1,3-thiazol-2-yl)ethyl]carbamate — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • van der Veken, P., et al. (2002).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 21, 2026, from [Link]

  • Liu, J., et al. (2015). Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. Molecules, 20(8), 13886-13900.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved March 21, 2026, from [Link]

  • Pfizer Global Research and Development. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved March 21, 2026.
  • Chemsrc. (2025, October 4). Tert-butyl (5-((2-aminoethyl)carbamoyl)thiazol-2-yl)carbamate. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved March 21, 2026, from [Link]

  • Ley, S. V., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Luterbacher, J. S., et al. (2025, March 6). Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact Lignocellulosic Structures. Accounts of Chemical Research.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Tert-butyl (2-formylthiazol-5-yl)carbamate synthesis

Subject: Yield Optimization for Tert-butyl (2-formylthiazol-5-yl)carbamate Synthesis Target Audience: Process Chemists, Medicinal Chemists, and ADC Development Scientists Welcome to the Synthesis Troubleshooting Portal....

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization for Tert-butyl (2-formylthiazol-5-yl)carbamate Synthesis Target Audience: Process Chemists, Medicinal Chemists, and ADC Development Scientists

Welcome to the Synthesis Troubleshooting Portal. Tert-butyl (2-formylthiazol-5-yl)carbamate (also known as N-Boc-2-formylthiazol-5-amine) is a critical electrophilic building block widely utilized in the synthesis of Lysine Specific Demethylase-1 (LSD1) inhibitors[1] and advanced steroid payloads for Antibody-Drug Conjugates (ADCs)[2].

Due to the electron-rich nature of the aminothiazole core and the sensitivity of the Boc-protecting group, researchers frequently encounter stalled reactions, poor regioselectivity, or over-oxidation during its synthesis. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you establish causality behind these failures and implement field-proven solutions.

I. Pathway Visualization

To troubleshoot effectively, we must first map the chemical space. There are three primary synthetic strategies to access this aldehyde, each with distinct mechanistic pitfalls.

SynthesisRoutes Start1 tert-butyl (2-(hydroxymethyl) thiazol-5-yl)carbamate (Allylic/Heteroarylic Alcohol) Target tert-butyl (2-formylthiazol -5-yl)carbamate (Target Aldehyde) Start1->Target Route A: MnO2 Oxidation (Surface-mediated radical mechanism) Start2 tert-butyl (2-vinylthiazol -5-yl)carbamate (Terminal Alkene) Start2->Target Route B: K2OsO4 / NaIO4 (Lemieux-Johnson Cleavage) Start3 tert-butyl thiazol -5-ylcarbamate (Unsubstituted C2) Start3->Target Route C: n-BuLi / DMF (Directed Ortho-Lithiation)

Fig 1. Primary synthetic pathways for tert-butyl (2-formylthiazol-5-yl)carbamate.

II. Frequently Asked Questions & Troubleshooting Guide
Q1: I am using Route A ( MnO2​ oxidation), but my reaction stalls at 40-50% conversion even after 24 hours. Adding more MnO2​ doesn't help. Why?

The Causality: Manganese dioxide ( MnO2​ ) oxidation is not a homogenous solution-phase reaction; it is a heterogeneous, surface-mediated process. The reaction relies on the adsorption of the hydroxymethyl substrate onto the MnO2​ lattice, followed by a single-electron transfer (radical) mechanism. If your reaction stalls, your MnO2​ surface is likely deactivated by hydration (moisture) or you are using a crystalline grade rather than "activated" (amorphous) MnO2​ . The Fix:

  • Use Activated MnO2​ : Ensure you are using specifically activated MnO2​ (typically black, amorphous powder).

  • Azeotropic Drying: If your reagent has absorbed atmospheric moisture, suspend it in toluene and evaporate it under reduced pressure prior to use to strip water from the active sites.

  • Switch Oxidants: If heterogeneous conditions remain problematic for your specific scale, switch to a homogenous mild oxidant like Dess-Martin Periodinane (DMP) (1.2 eq in DCM, 0 °C to RT).

Q2: In Route B (Lemieux-Johnson cleavage of the vinyl thiazole), my yield is low, and LC-MS shows a significant M+16 peak. What is going wrong?

The Causality: The M+16 peak corresponds to the over-oxidation of your target aldehyde to a carboxylic acid, or the formation of a stable diol intermediate that failed to cleave. The K2​OsO4​ catalyzes the dihydroxylation of the vinyl group, and NaIO4​ cleaves the resulting diol into the aldehyde[2]. If the local concentration of NaIO4​ is too high or the reaction temperature exceeds 25 °C, the aldehyde hydrate can be further oxidized to the carboxylic acid. The Fix:

  • Temperature Control: Maintain the reaction strictly between 15 °C and 20 °C. Do not let the exotherm from NaIO4​ addition spike the temperature.

  • Biphasic System: Run the reaction in a 1:1 mixture of Dioxane and Water. The water is necessary to solubilize the NaIO4​ , while dioxane keeps the organic substrate in solution.

  • Immediate Quench: The moment TLC indicates the disappearance of the diol intermediate, quench the reaction immediately with aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to destroy residual oxidants.

Q3: I attempted Route C (Direct formylation of tert-butyl thiazol-5-ylcarbamate) using 1.1 equivalents of n-BuLi and DMF, but I recovered almost 100% starting material. Why didn't the C2 position lithiate?

The Causality: You failed to account for the acidic proton on the carbamate nitrogen. The pKa of the N-H bond in a heteroaryl carbamate is approximately 12-13. When you add 1.1 equivalents of n-BuLi, it rapidly and exclusively deprotonates the carbamate N-H, forming a stable mono-anion. No base is left to deprotonate the C2 carbon of the thiazole ring. The Fix: You must use >2.1 equivalents of a strong base (like n-BuLi or LDA) at strictly cryogenic temperatures (-78 °C). The first equivalent protects the nitrogen by forming the lithium amide; the second equivalent performs the directed ortho-lithiation at the C2 position to form the dianion. Only then should you add anhydrous DMF to trap the C2-anion.

III. Quantitative Route Comparison

Use the following data matrix to select the most appropriate protocol for your current scale and available raw materials.

ParameterRoute A (Hydroxymethyl Oxidation)Route B (Vinyl Cleavage)Route C (Direct Formylation)
Typical Yield 80 - 85%[3]65 - 75%[2]40 - 55%
Reaction Time 16 hours2 - 4 hours4 hours
Key Reagents Activated MnO2​ , DCM K2​OsO4​⋅2H2​O , NaIO4​ n-BuLi (2.2 eq), DMF
Main Impurity Unreacted starting materialCarboxylic acid (over-oxidation)Regioisomers, SM recovery
Scalability High (Filtration workup)Medium (Osmium toxicity limits)Low (Cryogenic requirements)
IV. Validated Experimental Protocols
Protocol 1: Route A - Oxidation via Activated Manganese Dioxide (Recommended for Scale-up)

This protocol utilizes a massive mass-excess of oxidant to drive the heterogeneous reaction to completion, based on established methodologies for LSD1 inhibitor intermediates[3].

Step-by-step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate (700 mg, 3.04 mmol) and anhydrous Dichloromethane (DCM) (15 mL). Stir to achieve a clear solution.

  • Oxidant Addition: Add activated Manganese(IV) oxide ( MnO2​ ) (1.5 g, 17.2 mmol, ~5.6 equivalents) in a single portion. Self-Validation Check: The solution should immediately turn into a dense black suspension.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 16 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: 2:8 Ethyl Acetate:Petroleum Ether). The starting material ( Rf​ ~0.2) should be completely consumed, replaced by a less polar UV-active spot ( Rf​ ~0.5).

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 x 20 mL) until the filtrate runs clear.

  • Isolation: Concentrate the combined filtrates under reduced pressure to afford tert-butyl (2-formylthiazol-5-yl)carbamate as a solid. Note: The crude product is generally of sufficient purity (>95%) to be carried directly into subsequent reductive amination or hydrazone formation steps[1].

Protocol 2: Route B - Lemieux-Johnson Oxidative Cleavage

This protocol is highly effective if the vinyl-thiazole precursor is readily available, commonly used in the synthesis of steroid payloads for ADCs[2].

Step-by-step Methodology:

  • Preparation: Dissolve tert-butyl (2-vinylthiazol-5-yl)carbamate (3.8 g, 16.8 mmol) in 1,4-Dioxane (50 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Add a solution of Potassium osmate dihydrate ( K2​OsO4​⋅2H2​O ) (0.179 g, 0.48 mmol, 0.03 eq) dissolved in a minimal amount of water. Stir for 10 minutes at room temperature.

  • Cleavage: Slowly add Sodium periodate ( NaIO4​ ) (7.9 g, 37.0 mmol, 2.2 eq) dissolved in Water (50 mL) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 25 °C using a water bath.

  • Monitoring: Stir for 2-4 hours. Self-Validation Check: An intermediate diol will form rapidly, followed by slower cleavage to the aldehyde. Ensure the diol intermediate is fully consumed via LC-MS before stopping the reaction.

  • Quench & Extraction: Quench the reaction by adding 50 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) and stir for 30 minutes to reduce residual osmium species. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel column chromatography (Ethyl acetate:Hexane gradient) to yield the pure aldehyde.

V. References
  • Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use Source: US Patent US9181198B2 URL:

  • NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF Source: World Intellectual Property Organization WO2022150637A1 URL:

Sources

Optimization

Technical Support Center: Purification of Tert-butyl (2-formylthiazol-5-yl)carbamate

Welcome to the dedicated technical support guide for the purification of Tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 391668-77-2).[1] This document provides in-depth troubleshooting advice, frequently asked question...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 391668-77-2).[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the high purity of this critical building block.

The molecule features three key structural elements: a tert-butoxycarbonyl (Boc) protecting group, a thiazole heterocyclic core, and a formyl (aldehyde) group. Each presents unique challenges and considerations during purification, primarily related to stability. The Boc group is notoriously labile in acidic conditions, while the aldehyde is susceptible to oxidation.[2] Understanding these properties is fundamental to selecting and executing an effective purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Tert-butyl (2-formylthiazol-5-yl)carbamate in a practical question-and-answer format.

Q1: My crude product is a persistent oil or sticky solid that fails to crystallize. How can I isolate a pure, solid product?

A1: Cause & Resolution

This is a frequent issue, often caused by residual solvents (e.g., DMF, DMSO) or the presence of impurities that form a eutectic mixture, depressing the melting point.

  • Initial Step: Trituration. Before attempting more complex methods, try trituration. This involves stirring the crude oil or sticky solid vigorously in a solvent in which the desired product is sparingly soluble, but the impurities are. Non-polar solvents are excellent starting points.

    • Place the crude material in a flask.

    • Add a small volume of cold hexanes or a diethyl ether/hexanes mixture.

    • Stir or sonicate the mixture. The goal is to induce the product to precipitate as a solid while the impurities remain dissolved.

    • Filter the resulting solid and wash with a small amount of the cold trituration solvent.

    • Dry under vacuum.

  • Advanced Step: Flash Column Chromatography. If trituration fails, column chromatography is the most reliable method. The aldehyde and carbamate functionalities lend the molecule moderate polarity, making it well-suited for separation on silica gel.[3]

    • Critical Consideration: The slightly acidic nature of standard silica gel can cause partial or complete cleavage of the Boc-protecting group. If you observe streaking on your TLC plate or obtain a lower-than-expected yield, consider pre-treating your silica or eluent.

    • Deactivation Protocol: Neutralize the silica gel by flushing the packed column with your starting eluent mixture containing 0.5-1% triethylamine (NEt3) before loading your sample. This neutralizes acidic sites and minimizes Boc-group cleavage.

Q2: I'm experiencing significant product loss during silica gel column chromatography. What's going wrong?

A2: Cause & Resolution

Product loss on the column can be attributed to several factors: irreversible adsorption, decomposition on the stationary phase, or using an inappropriate solvent system.

  • Solvent System Selection is Key: The polarity of your eluent must be optimized.

    • Too Polar: An overly polar eluent (e.g., high methanol concentration) will cause the product to travel with the solvent front (Rf near 1.0), resulting in poor separation from more polar impurities.

    • Not Polar Enough: A non-polar eluent will lead to very slow elution (Rf near 0.0), broad bands, and potential for the product to remain adsorbed on the column.

    • The Sweet Spot: Aim for an Rf value between 0.25 and 0.35 on your analytical TLC plate for the best separation. A gradient elution, starting with a less polar mixture and gradually increasing polarity, is often highly effective. See the protocols section for recommended starting solvent systems.

  • Decomposition on Silica: As mentioned in A1, the Boc group is acid-sensitive.[2] If you suspect decomposition (e.g., seeing a new, more polar spot appear on TLC of the collected fractions), neutralizing the silica with triethylamine is the recommended solution.

  • Sample Loading: How you load your sample onto the column is crucial.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent and load it directly onto the column. This is fast but can lead to band broadening if too much solvent is used.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column, resulting in sharper bands and better separation.

Q3: My final product shows impurities by ¹H NMR, specifically a singlet around 8.5 ppm and a broad singlet that integrates to two protons. What are these?

A3: Cause & Resolution

These signals are characteristic of common byproducts.

  • Singlet ~8.5 ppm (or higher): This is often indicative of the corresponding carboxylic acid, formed by the oxidation of the formyl group. This impurity is more polar than the desired product.

    • Prevention: Perform the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen. Avoid prolonged exposure to air during purification.

    • Removal: The carboxylic acid can typically be separated by flash column chromatography, as it will have a much lower Rf value. A dilute basic wash (e.g., with 5% NaHCO₃ solution) during the initial work-up can also help remove this acidic impurity, but be cautious to avoid any conditions that might affect the carbamate.

  • Broad Singlet (2H): This likely corresponds to the -NH₂ protons of the de-protected amine, tert-butyl (2-aminothiazol-5-yl)carbamate, resulting from the loss of the Boc group.

    • Prevention: Avoid all acidic conditions. This includes acidic washes (e.g., HCl, citric acid) during work-up and prolonged exposure to untreated silica gel.[2]

    • Removal: The free amine is significantly more polar than the Boc-protected product and is easily separated by column chromatography. It will stick strongly to the silica and elute much later.

Frequently Asked Questions (FAQs)

  • What is the most reliable purification method for this compound? For research-scale quantities, flash column chromatography on silica gel is the most robust and widely applicable method.[4][5] It provides excellent separation of common impurities like unreacted starting materials or decomposition products. For larger scales where the crude product is a solid with high initial purity, recrystallization can be a more efficient alternative.

  • How should I choose a solvent system for recrystallization? The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. You can screen solvents on a small scale. Good candidates to try are isopropanol, ethyl acetate/hexane mixtures, or toluene.

  • Is Tert-butyl (2-formylthiazol-5-yl)carbamate stable on the benchtop? While relatively stable for short periods, long-term stability is not guaranteed. The aldehyde group is susceptible to air oxidation. For best results, work with the compound efficiently and do not leave it exposed to air and light for extended periods.

  • What are the ideal storage conditions for the purified product? Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), at low temperatures (2-8°C). This minimizes the risk of both oxidation of the aldehyde and slow hydrolysis of the carbamate.

  • How can I definitively assess the purity of my final product? A combination of techniques is recommended:

    • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.[6]

    • ¹H NMR Spectroscopy: This is essential to confirm the structure and identify any residual solvents or proton-containing impurities. The aromatic protons on the thiazole ring have characteristic chemical shifts.[7][8]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[9]

Data & Protocols

Decision Workflow for Purification

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude product.

G cluster_0 cluster_1 cluster_2 start Crude Product Isolated state What is the physical state? start->state solid Solid / Crystalline state->solid Solid oil Oil / Sticky Solid state->oil Oil purity High purity by TLC/NMR? (>90%) recrystallize Recrystallization purity->recrystallize Yes column Flash Column Chromatography purity->column No impurities Are impurities significantly different in polarity? triturate Trituration impurities->triturate No / Unsure impurities->column Yes solid->purity oil->impurities

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tert-butyl (2-formylthiazol-5-yl)carbamate Reactions

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with tert-butyl (2-formylthiazol-5-yl)carbamate (CAS: 1094070-79-7)[1]. This bifunctional building block is widely used in the synthesis of kinase inhibitors, LSD1 demethylase inhibitors, and antibody-drug conjugate (ADC) payloads. However, its dual reactivity—an electrophilic C2-formyl group and an acid-sensitive C5-Boc-protected amine—often leads to complex byproduct profiles.

Below, we detail the mechanistic causality of common side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

Section 1: Reductive Amination Workflows (C2-Formyl Group)

FAQ 1: Why am I seeing a significant alcohol byproduct instead of the desired amine?

Symptom: LC-MS analysis shows a major peak corresponding to tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate (reduction of the aldehyde) rather than the target secondary amine.

Root Cause (Causality): While sodium triacetoxyborohydride (NaBH(OAc)₃) is generally selective for imines over aldehydes, this selectivity is strictly kinetic[2]. If the formation of the intermediate imine is slow—often due to steric hindrance or the use of electron-deficient heteroaromatic amines—the reducing agent will eventually reduce the unreacted aldehyde directly into an alcohol[3].

Solution: Uncouple the reaction into a two-step, one-pot process. Force the imine formation to completion using a Lewis acid (e.g., Ti(OiPr)₄) or a dehydrating agent before introducing the hydride source.

FAQ 2: How do I prevent over-alkylation (tertiary amine formation)?

Symptom: Reaction with a primary amine yields a mixture of the desired secondary amine and an undesired tertiary amine (dialkylation).

Root Cause (Causality): The newly formed secondary amine product is often more nucleophilic than the primary amine starting material. It can react with another molecule of the unreacted aldehyde to form an iminium ion, which is rapidly reduced to a tertiary amine[3].

Solution: Maintain a stoichiometric excess of the primary amine (1.5 to 2.0 equivalents) and add the aldehyde slowly to the reaction mixture to keep its steady-state concentration low.

RA_Pathways Aldehyde Tert-butyl (2-formylthiazol-5-yl)carbamate (Aldehyde) Imine Imine Intermediate Aldehyde->Imine + R-NH2 (-H2O) Alcohol Alcohol Byproduct (Reduction) Aldehyde->Alcohol NaBH(OAc)3 (Direct Reduction) Amine Primary Amine (R-NH2) Product Secondary Amine (Desired Product) Imine->Product NaBH(OAc)3 (Fast) TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine + Aldehyde + NaBH(OAc)3

Reductive amination pathways highlighting divergence into alcohol and tertiary amine byproducts.

Quantitative Data: Reducing Agent Selection
Reducing AgentImine SelectivityReactivity vs. AldehydesOptimal pH RangeByproduct Risk
NaBH(OAc)₃ HighLow (Kinetic)4.0 - 5.0Alcohol (if imine formation is slow)
NaBH₃CN Very HighVery Low3.0 - 4.0Cyanide toxicity; trace alcohol
NaBH₄ LowVery HighNeutral/BasicHigh alcohol formation (Not recommended)
Standardized Protocol: Two-Step Reductive Amination

This protocol is self-validating: the visual color change (or TLC confirmation) of imine formation must be observed prior to reduction.

  • Imine Formation: Dissolve tert-butyl (2-formylthiazol-5-yl)carbamate (1.0 eq) and the primary amine (1.2 eq) in anhydrous dichloroethane (DCE).

  • Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise under an inert atmosphere. Stir at room temperature for 4–6 hours. Validation check: Monitor by TLC/LC-MS until the aldehyde peak is completely consumed.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in small portions to control potential exothermic gas evolution.

  • Quench & Workup: Stir for an additional 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, filter through a Celite pad to remove titanium dioxide precipitates, and extract with dichloromethane (DCM).

Section 2: Boc Deprotection Challenges (C5-Carbamate Group)

FAQ 3: During Boc deprotection, I observe a +56 Da mass addition on my thiazole core. How can I suppress this?

Symptom: Treatment with trifluoroacetic acid (TFA) successfully removes the Boc group, but LC-MS reveals a major byproduct with a mass shift of +56 Da relative to the desired free amine.

Root Cause (Causality): Acidic cleavage of the tert-butyloxycarbonyl (Boc) group generates a highly reactive tert-butyl cation. The 5-aminothiazole core is highly electron-rich. Without intervention, the tert-butyl cation acts as a strong electrophile and undergoes Friedel-Crafts-type alkylation on the thiazole ring or the newly freed amine, resulting in the +56 Da tert-butylated byproduct[4].

Solution: Introduce nucleophilic "scavengers" into the cleavage cocktail. Scavengers act as sacrificial traps that react with the tert-butyl cation much faster than the thiazole core does[4].

Boc_Deprotection BocAmine Boc-Protected Thiazole Intermediate Free Amine + tert-Butyl Cation BocAmine->Intermediate + TFA (-CO2) TFA TFA (Acidic Cleavage) Desired Free Aminothiazole (Desired Product) Intermediate->Desired Ideal Pathway Alkylated tert-Butylated Thiazole (+56 Da Byproduct) Intermediate->Alkylated Cation attacks ring (No Scavenger) Trapped Trapped Cation (Inert) Intermediate->Trapped + Scavenger Scavenger Scavenger (e.g., TIPS, TES) Trapped->Desired Safe Deprotection

Boc deprotection mechanism showing how scavengers prevent +56 Da tert-butylation byproducts.

Quantitative Data: Scavenger Efficiency
ScavengerMechanism of ActionRecommended ConcentrationEfficacy vs. Thiazole Alkylation
Triisopropylsilane (TIPS) Hydride donor (reduces cation to isobutane)2.5% - 5.0% (v/v)Excellent
Triethylsilane (TES) Hydride donor2.5% - 5.0% (v/v)Excellent
Thioanisole Nucleophilic trapping5.0% (v/v)Good (can be malodorous)
Water (H₂O) Nucleophilic trapping (forms t-butanol)2.5% (v/v)Moderate (reversible)
Standardized Protocol: Scavenger-Assisted Boc Deprotection

This protocol utilizes a standard "cleavage cocktail" to ensure the self-validating elimination of the +56 Da byproduct.

  • Preparation: Dissolve the Boc-protected thiazole intermediate in DCM to a concentration of 0.1 M.

  • Cocktail Formulation: Prepare a cleavage cocktail consisting of 90% TFA, 5% TIPS, and 5% H₂O (v/v/v). Note: The combination of a hydride donor (TIPS) and a nucleophile (water) provides orthogonal scavenging mechanisms.

  • Reaction: Cool the DCM solution to 0 °C. Add an equal volume of the cleavage cocktail dropwise.

  • Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours. Validation check: LC-MS should show complete disappearance of the starting material and the absolute absence of the +56 Da peak.

  • Workup: Concentrate the mixture under a stream of nitrogen (do not heat excessively). Triturate the resulting residue with cold diethyl ether to precipitate the desired free aminothiazole as a TFA salt, leaving the trapped scavenger byproducts in the ether supernatant.

References

  • AK Scientific, Inc. "Tert-butyl (2-formylthiazol-5-yl)carbamate Safety Data Sheet." AKSci.com.
  • BenchChem Technical Support. "1-Boc-4-piperidone Troubleshooting." BenchChem.
  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.
  • National Center for Biotechnology Information (PMC). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." NIH.gov.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and TLC Methods for Purity Assessment of Tert-butyl (2-formylthiazol-5-yl)carbamate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Tert-butyl (2-form...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Tert-butyl (2-formylthiazol-5-yl)carbamate, a functionalized heterocyclic compound, serves as a critical building block in the synthesis of more complex molecules. Its purity directly influences the yield and impurity profile of subsequent reactions, making robust analytical methods for its assessment indispensable.

This guide provides an in-depth comparison of two ubiquitous chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for determining the purity of Tert-butyl (2-formylthiazol-5-yl)carbamate. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs, from rapid reaction monitoring to rigorous quality control.

The Analytical Challenge: Profiling Tert-butyl (2-formylthiazol-5-yl)carbamate

The structure of Tert-butyl (2-formylthiazol-5-yl)carbamate, featuring a UV-active thiazole ring, a polar carbamate group, and a reactive aldehyde, dictates the strategy for its analysis. Potential impurities may include unreacted starting materials, by-products from side reactions, or degradation products.[3] An effective analytical method must be able to separate the main compound from these structurally similar species.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the definitive technique for quantitative purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and precision.[2][4] For a molecule like Tert-butyl (2-formylthiazol-5-yl)carbamate, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point, as it separates compounds based on their hydrophobicity.[5][6]

Causality Behind the HPLC Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and proven efficacy in retaining and separating a wide range of organic molecules, including heterocyclic compounds like thiazole derivatives.[7][8] The non-polar C18 chains interact with the analyte, and separation is achieved by eluting with a more polar mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC, and its increasing concentration over the run (gradient elution) ensures that both more polar and less polar impurities can be eluted and resolved from the main peak in a reasonable timeframe.[9] A small amount of acid, such as orthophosphoric acid or formic acid, is often added to the aqueous phase to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[7][10]

  • Detection: The thiazole ring in the analyte is expected to have a significant UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set to an absorbance maximum (e.g., around 270-330 nm, typical for such heterocycles) provides excellent sensitivity and allows for peak purity assessment.[7]

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s_prep Prepare Mobile Phase (Acetonitrile/Water) sys_equil Equilibrate HPLC System with Mobile Phase s_prep->sys_equil std_prep Prepare Standard Solution (1 mg/mL in Acetonitrile) inject Inject Standard/Sample (e.g., 10 µL) std_prep->inject sample_prep Prepare Sample Solution (1 mg/mL in Acetonitrile) sample_prep->inject sys_equil->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection UV Detection (e.g., 280 nm) separation->detection integrate Integrate Chromatogram Peaks detection->integrate calculate Calculate Purity (% Peak Area) integrate->calculate report Generate Report calculate->report TLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Development cluster_data Visualization & Analysis plate_prep Mark Baseline on Silica Gel TLC Plate spotting Spot Sample on Baseline using Capillary Tube plate_prep->spotting eluent_prep Prepare Eluent (e.g., Ethyl Acetate/Hexane) chamber_prep Saturate TLC Chamber with Eluent eluent_prep->chamber_prep sample_prep Dissolve Sample in Volatile Solvent sample_prep->spotting development Develop Plate in Chamber until Solvent Front Nears Top spotting->development chamber_prep->development drying Remove and Dry Plate development->drying uv_viz Visualize under UV Lamp (254 nm) drying->uv_viz staining Apply Staining Reagent (Optional) uv_viz->staining rf_calc Calculate Rf Values and Assess Purity staining->rf_calc

Sources

Comparative

A Researcher's Guide to Spectroscopic Fingerprinting: Tert-butyl (2-formylthiazol-5-yl)carbamate and Its Synthetic Precursors

In the landscape of modern drug discovery, thiazole-containing compounds represent a cornerstone of heterocyclic chemistry, lending their unique structural and electronic properties to a multitude of pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, thiazole-containing compounds represent a cornerstone of heterocyclic chemistry, lending their unique structural and electronic properties to a multitude of pharmacologically active agents.[1][2][3] Among these, Tert-butyl (2-formylthiazol-5-yl)carbamate stands out as a critical building block, frequently employed in the synthesis of more complex molecules targeting a range of diseases. The precise introduction of the formyl group at the C5 position and the Boc-protection of the C2-amine are pivotal for its utility as a versatile intermediate. Consequently, the ability to unequivocally confirm the identity and purity of this compound, and to distinguish it from its synthetic precursors, is of paramount importance for any researcher in the field.

This comprehensive guide provides a detailed spectroscopic comparison of Tert-butyl (2-formylthiazol-5-yl)carbamate with its key synthetic intermediates. By delving into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the expertise to confidently navigate the synthesis and characterization of this vital compound.

The Synthetic Journey: A Spectroscopic Roadmap

A common and efficient synthetic route to Tert-butyl (2-formylthiazol-5-yl)carbamate involves a two-step process starting from 2-aminothiazole. The first step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, yielding tert-butyl (thiazol-2-yl)carbamate. This is followed by a Vilsmeier-Haack or similar formylation reaction to introduce the aldehyde functionality at the C5 position of the thiazole ring.

cluster_0 Synthetic Pathway 2-Aminothiazole 2-Aminothiazole tert-Butyl (thiazol-2-yl)carbamate tert-Butyl (thiazol-2-yl)carbamate 2-Aminothiazole->tert-Butyl (thiazol-2-yl)carbamate Boc₂O, Base Tert-butyl (2-formylthiazol-5-yl)carbamate Tert-butyl (2-formylthiazol-5-yl)carbamate tert-Butyl (thiazol-2-yl)carbamate->Tert-butyl (2-formylthiazol-5-yl)carbamate Formylating Agent (e.g., POCl₃, DMF) cluster_1 Spectroscopic Characterization Workflow Sample Preparation Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Dissolution in Deuterated Solvent IR Analysis IR Analysis Sample Preparation->IR Analysis Neat or KBr pellet MS Analysis MS Analysis Sample Preparation->MS Analysis Dissolution and Dilution ¹H NMR Acquisition ¹H NMR Acquisition NMR Analysis->¹H NMR Acquisition ¹³C NMR Acquisition ¹³C NMR Acquisition NMR Analysis->¹³C NMR Acquisition FTIR Spectrum Acquisition FTIR Spectrum Acquisition IR Analysis->FTIR Spectrum Acquisition ESI-MS or HRMS\nAcquisition ESI-MS or HRMS Acquisition MS Analysis->ESI-MS or HRMS\nAcquisition

Caption: General workflow for spectroscopic analysis.

Protocol 1: Synthesis of tert-Butyl (thiazol-2-yl)carbamate

  • To a stirred solution of 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure tert-butyl (thiazol-2-yl)carbamate.

Protocol 2: Synthesis of Tert-butyl (2-formylthiazol-5-yl)carbamate (Vilsmeier-Haack Reaction)

  • In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) (excess) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of tert-butyl (thiazol-2-yl)carbamate (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.

  • Stir the mixture until the product precipitates. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Protocol 4: IR Spectroscopy

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Protocol 5: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode. For high-resolution data, use a time-of-flight (TOF) or Orbitrap mass analyzer.

Conclusion

The successful synthesis and application of Tert-butyl (2-formylthiazol-5-yl)carbamate in drug discovery pipelines hinge on the rigorous and accurate characterization of this key intermediate and its precursors. This guide has provided a detailed comparative analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for the target compound and its related synthetic intermediates. By understanding the distinct spectroscopic fingerprints of each molecule, researchers can confidently monitor the progress of their reactions, assess the purity of their products, and ultimately accelerate their research and development efforts.

References

  • Supporting Information for a relevant publication providing spectroscopic data for tert-butyl thiazol-2-ylcarbamate. (Please note: A specific, publicly available, and stable URL for this exact supporting information is not available.
  • ARKIVOC 2010 (vi) 32-38. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Abdullah Ripain, I. H., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. Current Drug Discovery Technologies, 12(3), 163-177.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies, 15(3), 163–177. [Link]

  • PubChem. 2-Amino-1,3-thiazole-5-carbaldehyde. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of Tert-butyl (2-formylthiazol-5-yl)carbamate

Executive Summary This technical guide provides essential, step-by-step operational and disposal protocols for Tert-butyl (2-formylthiazol-5-yl)carbamate . Designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides essential, step-by-step operational and disposal protocols for Tert-butyl (2-formylthiazol-5-yl)carbamate . Designed for researchers, scientists, and drug development professionals, this document transcends basic safety data by explaining the chemical causality behind each handling requirement. By understanding the specific reactivities of the Boc-protecting group, the thiazole ring, and the formyl moiety, laboratories can implement self-validating safety systems that prevent dangerous gas evolution, toxic emissions, and hazardous cross-reactions.

Chemical Profile & Mechanistic Hazard Assessment

To establish a robust safety protocol, we must first analyze the quantitative data and structural vulnerabilities of the compound.

Quantitative Chemical Data
PropertyValue
Chemical Name Tert-butyl (2-formylthiazol-5-yl)carbamate
CAS Number 1094070-79-7[1]
Molecular Formula C9H12N2O3S[2]
Molecular Weight 228.27 g/mol [3]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1]
Signal Word Warning[1]
Mechanistic Hazard Analysis (Causality of Risks)

As a Senior Application Scientist, I emphasize that safe disposal is dictated by three distinct structural features of this molecule:

  • The tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is highly labile under acidic conditions. If this compound is inadvertently disposed of in an acidic waste stream (e.g., containing trifluoroacetic acid or hydrochloric acid), it will undergo rapid deprotection. This reaction generates the free amine while releasing carbon dioxide (CO2) and isobutylene gas[4]. In a sealed waste carboy, the evolution of these gases causes rapid pressurization, leading to potential catastrophic container rupture.

  • The Thiazole Ring: The heteroaromatic thiazole ring contains both nitrogen and sulfur atoms. When subjected to thermal destruction, it produces hazardous combustion byproducts, specifically sulfur oxides (SOx) and nitrogen oxides (NOx)[5]. Therefore, waste containing this compound must be routed to high-temperature hazardous waste incinerators equipped with specific flue-gas scrubbers[6].

  • The Formyl (Aldehyde) Group: Aldehydes are highly electrophilic. In mixed organic waste streams, the formyl group can undergo spontaneous Schiff base condensation if mixed with primary amines. This cross-reactivity can generate localized heat and form insoluble polymeric sludge, complicating downstream waste processing.

Operational Safety & Handling Protocols

Before initiating any workflow, the following self-validating safety systems must be established to mitigate the compound's irritant properties[1]:

  • Engineering Controls: Handle the material exclusively within a certified chemical fume hood. This directly mitigates the inhalation risks associated with its specific target organ toxicity (respiratory irritation, H335)[1].

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, a laboratory coat, and chemical splash goggles. If large-scale handling is required, double-gloving is recommended to prevent skin irritation (H315)[1].

  • Environmental Controls: Store the container tightly closed in a well-ventilated, dry environment. Atmospheric moisture and ambient oxygen can interact with the reactive formyl group over time, degrading the reagent[1].

Step-by-Step Disposal Workflows

To ensure strict compliance with disposal regulations (P501)[1], laboratories must implement the following segregated workflows.

Protocol A: Liquid Waste Processing (Organic Streams)

Self-Validating System: Never assume the pH of a bulk waste container.

  • pH Verification: Before adding solutions containing Tert-butyl (2-formylthiazol-5-yl)carbamate to a bulk waste carboy, extract a 1 mL aliquot of the receiving waste and test its pH using indicator paper.

  • Neutralization (Critical Step): If the receiving waste stream is acidic (pH < 5), it must be neutralized to pH 7-8 using a weak base (e.g., saturated aqueous sodium bicarbonate) prior to the addition of the Boc-protected compound.

    • Causality: This prevents the acid-catalyzed release of isobutylene and CO2 gases, eliminating the risk of container pressurization[4].

  • Chemical Segregation: Verify that the receiving waste container does not contain concentrated primary amines to prevent exothermic Schiff base condensation.

  • Manifest Labeling: Clearly label the waste container as "Non-Halogenated Organic Waste - Contains Sulfur/Nitrogen (Thiazole derivatives)." This alerts the disposal facility to route the waste to an incinerator equipped with SOx/NOx abatement systems[6].

Protocol B: Solid Waste & Consumables
  • Collection: Place all contaminated consumables (weighing boats, spatulas, Kimwipes) into a designated, puncture-resistant solid hazardous waste bag.

  • Secondary Containment: Seal the bag securely and place it within a rigid, leak-proof secondary container to prevent accidental punctures.

  • Routing: Manifest the solid waste for high-temperature incineration (>1150°C) at a facility permitted to handle sulfur-containing organic solids[6].

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental release into drains or waterways[1].

  • Isolation: Evacuate non-essential personnel from the immediate area and remove all sources of ignition[1][7].

  • Containment (Solid Spill): If the material is dry, do not sweep, as this generates respirable dust clouds[7]. Instead, carefully vacuum the spill using a HEPA-filtered vacuum or cover it with damp absorbent pads to suppress dust.

  • Containment (Liquid/Solution Spill): Absorb the liquid with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[1].

  • Decontamination: Wash the affected surface thoroughly with soap and water, collecting all rinse water into the hazardous aqueous waste stream[1].

Waste Routing Decision Tree

To assist laboratory personnel in real-time decision-making, follow the logical workflow outlined in the diagram below.

WasteDisposal Start Waste Containing Tert-butyl (2-formylthiazol-5-yl)carbamate Liquid Liquid Waste Stream (Organic Solvents) Start->Liquid Solid Solid Waste (Contaminated Consumables) Start->Solid Acidic Is the receiving waste stream acidic (pH < 5)? Liquid->Acidic Incinerator High-Temp Incineration (>1150°C, SOx/NOx Scrubbers) Solid->Incinerator Neutralize Neutralize to pH 7-8 (Prevents Isobutylene/CO2 Gas) Acidic->Neutralize Yes Organic Approved Non-Halogenated Organic Waste Container Acidic->Organic No Neutralize->Organic Organic->Incinerator

Decision matrix for the safe segregation and disposal of Boc-protected thiazole waste streams.

References

  • Tert-butyl (2-formylthiazol-5-yl)
  • tert-butyl (2-formylthiazol-5-yl)
  • carboxylate,tert-Butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H). Chemical Register.
  • Thiazole Safety D
  • Thiazole Yellow G Safety D
  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry (RSC Publishing).
  • Thermo Fisher Scientific Cork Ltd. New R&D Product - EPA Notification. Environmental Protection Agency (EPA.ie).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (2-formylthiazol-5-yl)carbamate
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Tert-butyl (2-formylthiazol-5-yl)carbamate
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